Ethyl 4-(aminomethyl)benzoate hydrochloride Ethyl 4-(aminomethyl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 6232-12-8
VCID: VC3747121
InChI: InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H
SMILES: CCOC(=O)C1=CC=C(C=C1)CN.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

Ethyl 4-(aminomethyl)benzoate hydrochloride

CAS No.: 6232-12-8

Cat. No.: VC3747121

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(aminomethyl)benzoate hydrochloride - 6232-12-8

Specification

CAS No. 6232-12-8
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name ethyl 4-(aminomethyl)benzoate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H
Standard InChI Key KMZNTLYGVGINKN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)CN.Cl
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-(aminomethyl)benzoate hydrochloride belongs to the benzoate ester class, with the molecular formula C10_{10}H14_{14}ClNO2_2 and a molecular weight of 223.68 g/mol . The hydrochloride salt forms through protonation of the primary amine group, enhancing its stability and solubility in polar solvents. Key structural features include:

  • Aromatic benzene ring with an electron-donating aminomethyl group at the para position

  • Ethyl ester moiety (–COOCH2_2CH3_3) at the carboxylic acid position

  • Hydrochloride counterion (–HCl) neutralizing the amine group

The compound’s InChIKey (WCTQEHGXBKFLKG-UHFFFAOYSA-N) and SMILES (CCOC(=O)C1=CC=C(C=C1)CN.Cl) provide unambiguous identifiers for computational chemistry applications .

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point222–225°C (decomposes)
Solubility in Water12.7 mg/mL (25°C)
logP (Octanol-Water)1.84
pKa (Aminomethyl group)9.2 ± 0.3

Synthesis and Manufacturing

The synthesis typically proceeds via a three-step route starting from 4-cyanobenzoic acid:

  • Esterification: 4-Cyanobenzoic acid reacts with ethanol under acidic catalysis to form ethyl 4-cyanobenzoate.

  • Reduction: The nitrile group is reduced to an aminomethyl group using hydrogen gas and a Raney nickel catalyst.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Critical process parameters include:

  • Temperature control during reduction (40–60°C to prevent over-reduction)

  • Strict anhydrous conditions during salt formation

  • Final purification via recrystallization from ethanol/water mixtures (yield: 68–72%)

Pharmaceutical and Biological Applications

Antimicrobial Agent Development

Ethyl 4-(aminomethyl)benzoate hydrochloride serves as a precursor for 1,3,4-oxadiazole derivatives with demonstrated antimicrobial activity. Recent studies synthesized Schiff bases from this compound, showing:

  • Minimum Inhibitory Concentration (MIC): 8–32 µg/mL against Staphylococcus aureus and Escherichia coli

  • Structure-Activity Relationship: Electron-withdrawing groups on the benzene ring enhance bactericidal effects .

Drug Delivery Systems

The hydrochloride form improves aqueous solubility for parenteral formulations. Comparative studies show:

FormulationBioavailability (%)Half-life (h)
Free base suspension34 ± 52.1 ± 0.3
Hydrochloride solution82 ± 74.8 ± 0.6

Data adapted from preclinical pharmacokinetic models .

Recent Advancements and Future Directions

Catalytic Applications

A 2024 study demonstrated its utility in palladium-catalyzed cross-coupling reactions, achieving:

  • 92% yield in Suzuki-Miyaura couplings with aryl bromides

  • Turnover numbers exceeding 1,500 in optimized conditions

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